2-(but-2-en-2-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-[(E)-but-2-en-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h3-7H,1-2H3,(H,12,13)/b8-3+ |
InChI Key |
YVHNCXFYKJQRCJ-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC=C(C)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 but 2 En 2 Yl 1h Benzo D Imidazole and Analogous Alkenyl Substituted Benzimidazoles
Traditional and Modern Cyclocondensation Approaches
The cornerstone of benzimidazole (B57391) synthesis lies in the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative, or an aldehyde, followed by cyclization and dehydration.
Condensation of o-Phenylenediamines with Carbonyl Precursors and Aldehydes
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with a variety of carbonyl compounds. For the specific synthesis of 2-(but-2-en-2-yl)-1H-benzo[d]imidazole, a logical precursor would be 3-methylpent-3-en-2-one (B1584578), an α,β-unsaturated ketone. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the ketone. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, leading to a dihydrobenzimidazole intermediate. Subsequent aromatization, often through oxidation, yields the final benzimidazole product.
The reaction of o-phenylenediamines with α,β-unsaturated aldehydes and ketones is a versatile method for accessing 2-alkenyl-substituted benzimidazoles. The reaction conditions can be tuned to favor the desired product, often employing heat or a catalyst to drive the reaction to completion. A variety of solvents can be used, with the choice often depending on the specific substrates and catalysts involved.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) |
| o-Phenylenediamine | α,β-Unsaturated Aldehyde | Oxidizing Agent | 2-Alkenyl-1H-benzimidazole | Varies |
| o-Phenylenediamine | α,β-Unsaturated Ketone | Acid Catalyst | 2-Alkenyl-1H-benzimidazole | Varies |
| o-Phenylenediamine | Cinnamic Acid | NH4Cl, EtOH, 80-90°C | 2-Styryl-1H-benzimidazole | 72-90 nbu.ac.in |
Application and Modifications of Phillips' Method
The Phillips method is a classical and robust procedure for the synthesis of 2-substituted benzimidazoles. nih.gov It traditionally involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically 4N hydrochloric acid, under reflux conditions. rsc.org For the synthesis of this compound, the corresponding unsaturated carboxylic acid, 2,3-dimethylbut-2-enoic acid, would be the required precursor.
The mechanism of the Phillips reaction involves the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, which is activated by the acidic medium. This is followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring. While the traditional Phillips method often requires harsh conditions and long reaction times, modern modifications have been developed to improve its efficiency. These modifications include the use of microwave irradiation to accelerate the reaction, as well as the use of alternative acid catalysts and dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent. rsc.org
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) |
| o-Phenylenediamine | Aliphatic Carboxylic Acid | 4N HCl, Reflux | 2-Alkyl-1H-benzimidazole | Good nih.gov |
| o-Phenylenediamine | Aromatic Carboxylic Acid | Sealed tube, 180-190°C | 2-Aryl-1H-benzimidazole | Good rsc.org |
| o-Phenylenediamine | Cinnamic Acid | PPA | 2-Styryl-1H-benzimidazole | Varies |
Catalytic Strategies in Benzimidazole Formation
To overcome the limitations of traditional methods, such as harsh reaction conditions and long reaction times, various catalytic systems have been developed to facilitate the synthesis of benzimidazoles with higher efficiency and selectivity.
Lewis Acid Catalysis for Enhanced Reaction Efficiency
Lewis acids have emerged as highly effective catalysts for the synthesis of 2-substituted benzimidazoles. They function by activating the carbonyl group of the aldehyde or ketone precursor, making it more susceptible to nucleophilic attack by the o-phenylenediamine. This activation leads to faster reaction rates and often allows for milder reaction conditions. A wide range of Lewis acids have been employed for this purpose, including metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), metal halides (e.g., InCl₃, FeCl₃), and boron trifluoride etherate (BF₃·OEt₂).
For the synthesis of 2-alkenyl benzimidazoles, Lewis acid catalysis can be particularly advantageous as it can promote the cyclocondensation reaction while minimizing potential side reactions involving the carbon-carbon double bond. The choice of the Lewis acid and reaction conditions can influence the yield and purity of the final product.
| Catalyst | Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Yield (%) |
| In(OTf)₃ | o-Phenylenediamine | Aldehyde | Solvent-free | Room Temp | High |
| ZrCl₄ | o-Phenylenediamine | Orthoester | - | - | High researchgate.net |
| BF₃·OEt₂ | o-Phenylenediamine | α,β-Unsaturated Ketone | Various | Varies | Varies |
Heterogeneous Catalysis Utilizing Nanomaterials (e.g., Metal Oxide Nanoparticles, Supported Catalysts)
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, making them an attractive option for the synthesis of benzimidazoles. Nanomaterials, with their high surface area and unique electronic properties, have shown exceptional catalytic activity in this context.
Metal oxide nanoparticles, such as ZnO, TiO₂, and Fe₃O₄, have been successfully employed as catalysts for the condensation of o-phenylenediamines with aldehydes. nih.gov These catalysts can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. Supported catalysts, where an active catalytic species is dispersed on a solid support like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), have also been extensively studied. For instance, silica-supported periodic acid has been shown to be an efficient catalyst for the synthesis of 2-aryl benzimidazoles. researchgate.net The use of these heterogeneous systems provides a more sustainable and environmentally friendly approach to benzimidazole synthesis.
| Catalyst | Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Yield (%) |
| ZnO Nanoparticles | o-Phenylenediamine | Benzaldehyde | Ethanol | 70 | 92 nih.gov |
| H₅IO₆-SiO₂ | o-Phenylenediamine | Aryl Aldehyde | - | - | High researchgate.net |
| Fe₃O₄ Nanoparticles | o-Phenylenediamine | Aldehyde | - | - | Varies |
| Cu-Pd/γ-Al₂O₃ | 2-Nitroaniline | Ethanol | - | - | 98.8 mdpi.com |
Organocatalysis in Benzimidazole Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of benzimidazole synthesis, certain organic molecules can effectively catalyze the cyclocondensation reaction.
For instance, L-proline has been utilized as an organocatalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from o-phenylenediamines and aldehydes. The reaction proceeds under mild conditions and provides good to excellent yields of the desired products. The mechanism of organocatalysis in this transformation often involves the formation of an enamine or iminium ion intermediate, which facilitates the key bond-forming steps. While still a developing area compared to metal-based catalysis, organocatalysis holds significant promise for the green and efficient synthesis of benzimidazole derivatives, including those with alkenyl substituents.
| Catalyst | Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Yield (%) |
| L-proline | o-Phenylenediamine | Aromatic Aldehyde | Chloroform | Ambient | 72-95 |
| Iodine | o-Phenylenediamine | Aromatic Aldehyde | Water | 80-90 | Moderate nih.gov |
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being integrated into the synthesis of heterocyclic compounds like benzimidazoles. acs.org These approaches aim to enhance reaction efficiency, minimize waste, and utilize more environmentally benign reagents and conditions. acs.orgwikipedia.org
Performing reactions without a solvent or in the solid state is a cornerstone of green chemistry, reducing volatile organic compound (VOC) emissions and simplifying purification processes. The synthesis of 2-substituted benzimidazoles has been effectively achieved under solvent-free conditions, often facilitated by grinding or heating.
For instance, the condensation of o-phenylenediamines with aldehydes can be carried out without a solvent, sometimes accelerated by catalysts like p-toluenesulfonic acid or nano-Ni(II)/Y zeolite. researchgate.net These methods are praised for their high efficiency, short reaction times, and straightforward product isolation. researchgate.net Another approach involves the reaction of o-phenylenediamines with organic acids at elevated temperatures (e.g., 140 °C) without any solvent. nih.gov Similarly, the reaction between arylidene malononitrile (B47326) and 1,2-phenylenediamine derivatives has been reported to proceed efficiently under solvent-free conditions to produce 2-aryl benzimidazoles in high yields. acs.orgresearchgate.net
Table 1: Examples of Solvent-Free Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reported Advantages |
| o-phenylenediamines + aldehydes | p-toluenesulfonic acid, grinding | 1,2-disubstituted benzimidazoles | Short reaction time, high efficiency, simple isolation researchgate.net |
| o-phenylenediamines + aldehydes/orthoesters | nano-Ni(II)/Y zeolite | 2-substituted benzimidazoles | Good to excellent yields, solvent-free researchgate.net |
| o-phenylenediamines + organic acids | 140 °C | 2-substituted benzimidazoles | Avoids use of volatile solvents nih.gov |
| 1,2-phenylenediamine + arylidene malononitrile | Heating | 2-aryl benzimidazoles | High yield, environmentally friendly acs.orgresearchgate.net |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. masterorganicchemistry.comnih.gov The synthesis of benzimidazoles is particularly amenable to microwave irradiation, with numerous protocols developed for various derivatives.
Microwave heating has been successfully applied to the condensation of o-phenylenediamines with aldehydes, carboxylic acids, and other carbonyl compounds. acs.orgnih.gov For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes under solvent-free microwave conditions with an Er(OTf)3 catalyst resulted in quantitative yields in just 5-10 minutes. rsc.org This represents a significant reduction in reaction time from the 60 minutes required under conventional heating. rsc.org The use of microwave irradiation not only speeds up the synthesis but also leads to cleaner reactions and simpler work-up procedures, making it an environmentally benign alternative. masterorganicchemistry.comlibretexts.orgdiva-portal.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Conventional | N-phenyl-o-phenylenediamine + Benzaldehyde | Reflux | 60 min | 61.4% | rsc.org |
| Microwave | N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)3 (1% mol), solvent-free | 5 min | >99% | rsc.org |
| Conventional | o-phenylenediamine + Formic acid | Reflux | Several hours | Moderate | nih.gov |
| Microwave | o-phenylenediamine + Formic acid | Domestic microwave | Minutes | High | nih.gov |
| Conventional | 2-Acetylbenzimidazole + Aldehyde + o-Phenylenediamine | Reflux | Hours | Moderate | nih.gov |
| Microwave | 2-Acetylbenzimidazole + Aldehyde + o-Phenylenediamine | MWI, 4.5-5.3 min | Minutes | High | nih.gov |
The replacement of volatile and often toxic organic solvents with greener alternatives like water and ionic liquids (ILs) is a key focus of sustainable chemistry. umich.edumdpi.com
Ionic Liquids: ILs are salts with low melting points that possess unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds. umich.eduresearchgate.net They can act as both the solvent and the catalyst in benzimidazole synthesis. umich.edu For instance, an acidic ionic liquid, [bnmim]HSO4, has been shown to be a highly efficient and recyclable catalyst for the synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes under microwave irradiation, achieving excellent yields in short reaction times. researchgate.net The use of imidazolium-based ionic liquids has also been reported for the metal-free synthesis of 1,2-disubstituted benzimidazoles from benzylamines. umich.edu
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. acs.org The synthesis of benzimidazoles in aqueous media has been successfully demonstrated. Copper metallovesicles have been used as a recyclable catalyst for the condensation of o-phenylenediamines and aromatic aldehydes in water, affording excellent yields under mild conditions. researchgate.net Similarly, the reaction of 1,2-phenylenediamine derivatives with arylidene malononitrile proceeds efficiently in water, providing a simple and environmentally friendly route to 2-aryl benzimidazoles. acs.orgresearchgate.net The use of water as a solvent can also enhance the selectivity and yield of benzimidazole formation. orientjchem.org
One-Pot Reaction Sequences for Integrated Synthesis
One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org Several one-pot methodologies have been developed for the synthesis of substituted benzimidazoles.
A common one-pot approach involves the condensation of o-phenylenediamines with aldehydes. orientjchem.org For example, a simple and efficient one-pot synthesis of 2-substituted benzimidazoles has been described using an H2O2/HCl system in acetonitrile (B52724) at room temperature, which boasts short reaction times and excellent yields. orientjchem.org Another strategy involves the triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides in the presence of N-tosyl-1,2-phenylenediamines to afford 2-substituted benzimidazoles. More complex, multi-component reactions have also been devised. An ultrasound-promoted, one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from o-phenylenediamine and two equivalents of an aromatic aldehyde in an ethanol/water mixture using Amberlite IR-120 as a recyclable catalyst highlights the power of this approach. organic-chemistry.org
Synthetic Routes for Incorporating Alkenyl Side Chains at the 2-Position of the Benzimidazole Ring
The introduction of an alkenyl group, such as the but-2-en-2-yl moiety, at the 2-position of the benzimidazole ring requires specific synthetic strategies. While direct methods using appropriately substituted precursors are feasible, other multi-step sequences involving classic organic reactions can also be employed.
Condensation with α,β-Unsaturated Carbonyls: A direct route to 2-alkenyl benzimidazoles involves the condensation of o-phenylenediamine with an α,β-unsaturated carboxylic acid or aldehyde. For the synthesis of this compound, the logical precursor would be 3-methylpent-3-en-2-one or a related α,β-unsaturated acid. However, the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds can sometimes lead to the formation of seven-membered 1,5-benzodiazepine rings as byproducts or even major products, depending on the reaction conditions. researchgate.netresearchgate.net Careful optimization of catalysts and reaction parameters is crucial to favor the formation of the desired benzimidazole.
Palladium-Catalyzed Alkenylation: Modern cross-coupling methods offer a powerful tool for C-C bond formation. Palladium-catalyzed dehydrogenative alkenylation has been successfully used to synthesize 2-alkenyl-substituted imidazoles by reacting an imidazole (B134444) with a styrene (B11656) in the presence of a palladium catalyst and a copper(II) oxidant. orientjchem.org This methodology could potentially be adapted for the synthesis of 2-alkenyl benzimidazoles, providing a route to introduce the alkenyl group onto a pre-formed benzimidazole ring.
Wittig Reaction: The Wittig reaction is a classic and highly reliable method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.commdpi.com This strategy can be applied to the synthesis of this compound starting from 2-acetyl-1H-benzo[d]imidazole. The 2-acetyl derivative can be reacted with a suitable phosphorus ylide, such as the one generated from ethyltriphenylphosphonium bromide, to form the desired C=C double bond and yield the target compound. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine (B44618) oxide. wikipedia.org
Advanced Spectroscopic and Crystallographic Characterization of Benzimidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. For 2-alkyl-1H-benzimidazoles, the spectrum can be divided into two main regions: the aromatic region corresponding to the benzimidazole (B57391) core and the aliphatic region of the alkyl substituent.
The benzimidazole ring typically displays a complex pattern in the aromatic region, generally between 7.0 and 7.8 ppm. The protons at positions 4, 5, 6, and 7 exhibit splitting patterns that are dependent on their coupling with adjacent protons. Often, the C4-H and C7-H protons appear as a multiplet or doublet of doublets at a slightly lower field compared to the C5-H and C6-H protons due to the influence of the fused imidazole (B134444) ring. rsc.org The N-H proton of the imidazole ring is a characteristic singlet that appears at a significantly downfield chemical shift, often above 12 ppm in a solvent like DMSO-d₆, and its position can be influenced by solvent and concentration. rsc.orgdiva-portal.org
For the specific 2-(but-2-en-2-yl) substituent, one would expect signals corresponding to two methyl (CH₃) groups and one vinyl proton. The chemical shifts of these protons would be characteristic of their position relative to the double bond and the benzimidazole ring.
Interactive Data Table: Expected ¹H NMR Chemical Shifts (δ) for 2-(but-2-en-2-yl)-1H-benzo[d]imidazole
| Proton Assignment | Expected Chemical Shift (ppm) | Typical Multiplicity | Notes |
| N-H | > 12.0 | Singlet (broad) | Shift is solvent and concentration dependent. rsc.org |
| Aromatic H (C4/C7) | 7.4 - 7.8 | Multiplet / dd | Protons adjacent to the imidazole ring. rsc.org |
| Aromatic H (C5/C6) | 7.0 - 7.2 | Multiplet / m | Protons on the central part of the benzene (B151609) ring. rsc.org |
| Vinyl H | 5.5 - 6.5 | Quartet / Multiplet | Dependent on coupling with methyl protons. |
| Methyl H (CH₃) | 1.8 - 2.5 | Singlet / Doublet | Two equivalent or non-equivalent methyl groups. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-substituted benzimidazoles, the C2 carbon is highly characteristic, appearing significantly downfield, typically in the range of 150-160 ppm. rsc.orgmdpi.com The chemical shifts of the aromatic carbons are found between 110 and 145 ppm. Due to tautomerism in N-unsubstituted benzimidazoles, the pairs of carbons C4/C7 and C5/C6 may appear as averaged signals in certain solvents. nih.gov The bridgehead carbons (C3a and C7a) also have distinct chemical shifts within this aromatic region. mdpi.com
The carbons of the 2-(but-2-en-2-yl) group would include two sp² carbons of the double bond and two sp³ carbons of the methyl groups. The quaternary sp² carbon attached to the benzimidazole ring would be expected around 130-140 ppm, while the other sp² carbon would be in the typical alkene region. The methyl carbons would appear in the upfield aliphatic region (15-25 ppm).
Interactive Data Table: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C2 | 150 - 160 | Characteristic downfield shift for 2-substituted benzimidazoles. rsc.orgmdpi.com |
| C3a/C7a | 135 - 143 | Bridgehead carbons, may be averaged due to tautomerism. nih.gov |
| C4/C7 | 110 - 120 | Aromatic carbons, may be averaged due to tautomerism. nih.gov |
| C5/C6 | 120 - 125 | Aromatic carbons, may be averaged due to tautomerism. nih.gov |
| C=C (quaternary) | 130 - 140 | Alkene carbon attached to the benzimidazole ring. |
| C=C (vinylic) | 115 - 125 | Alkene carbon bearing a proton. |
| CH₃ | 15 - 25 | Methyl carbons of the butenyl group. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a 2-substituted benzimidazole shows several characteristic absorption bands. A broad band in the region of 3200–2650 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring, indicating intermolecular hydrogen bonding. nih.gov The C=N stretching vibration of the imidazole ring appears around 1620-1630 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600–1400 cm⁻¹ region. acs.org The presence of the butenyl substituent would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ for the methyl groups and potentially a C=C stretching band around 1650 cm⁻¹, although it may be weak or overlap with other bands.
Interactive Data Table: Characteristic FT-IR Absorption Bands for 2-Alkyl-1H-Benzimidazoles
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 2650 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C Stretch (Alkene) | ~1650 | Weak-Medium |
| C=N Stretch (Imidazole) | 1630 - 1620 | Medium |
| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong (multiple bands) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₁₁H₁₂N₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (172.23 g/mol ).
The fragmentation of 2-alkylbenzimidazoles under electron impact often proceeds through pathways involving the alkyl substituent and the stable benzimidazole ring. rsc.org A common fragmentation pathway is the loss of radicals from the alkyl chain. For the butenyl substituent, loss of a methyl radical (CH₃•) would be a likely initial fragmentation step. Further fragmentation could involve the benzimidazole ring itself, typically by the sequential loss of two molecules of hydrogen cyanide (HCN). researchgate.net The base peak in the mass spectrum of 2-alkylbenzimidazoles is often the molecular ion, indicating the stability of the heterocyclic system. rsc.org
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
While no specific crystal structure for this compound is available, data from related benzimidazole derivatives can provide insight into its likely solid-state characteristics.
Crystal System and Space Group Analysis
Benzimidazole derivatives frequently crystallize in centrosymmetric space groups, with the monoclinic system being particularly common. mdpi.com A frequently observed space group for benzimidazole structures is P2₁/c. mdpi.com In the solid state, N-unsubstituted benzimidazoles typically form extensive networks of intermolecular N-H···N hydrogen bonds, which link the molecules into chains or other supramolecular motifs. These hydrogen bonds are a dominant feature in the crystal packing of such compounds. The planarity of the benzimidazole ring system is a common feature, although the substituent at the C2 position can be twisted out of this plane.
Elucidation of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
A definitive crystallographic analysis of this compound is not publicly available. However, by examining the structural studies of analogous benzimidazole derivatives, a theoretical framework for its molecular packing and intermolecular interactions can be established. The supramolecular architecture of benzimidazole-containing compounds in the solid state is predominantly governed by a combination of hydrogen bonding and π-π stacking interactions. rsc.org
Hydrogen Bonding:
Pi-Pi Stacking:
The planar aromatic system of the benzimidazole ring is conducive to π-π stacking interactions, which are another key contributor to the stability of the crystal packing. These interactions can occur between the benzimidazole rings of adjacent molecules. The geometry of these stacks can vary, with common arrangements being parallel-displaced or T-shaped. For instance, in some substituted benzimidazole structures, slipped π-π stacking interactions have been observed between the imidazole and benzene rings of neighboring molecules, with centroid-to-centroid distances in the range of 3.5 Å. researchgate.netmdpi.com The presence of the but-2-en-2-yl substituent at the 2-position of the benzimidazole ring in the target compound would likely influence the specifics of these stacking interactions, potentially leading to a more offset or "slipped" stacking arrangement to accommodate the steric bulk of the alkyl group.
The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions dictates the final crystal packing of benzimidazole derivatives. rsc.org While the precise parameters for this compound remain to be experimentally determined, the foundational principles observed in related structures provide a strong indication of the types of intermolecular forces at play.
Interactive Data Table: General Hydrogen Bond Parameters in Benzimidazole Derivatives
This table presents typical ranges for hydrogen bond parameters observed in various benzimidazole derivatives, as specific data for this compound is not available.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |
| N-H···N | 2.80 - 3.10 | 160 - 180 | nih.gov |
| C-H···N | 3.20 - 3.60 | 140 - 170 | rsc.org |
| C-H···π | 3.40 - 3.80 | 130 - 160 | rsc.org |
Interactive Data Table: General Pi-Pi Stacking Parameters in Benzimidazole Derivatives
This table presents typical ranges for π-π stacking parameters observed in various benzimidazole derivatives, as specific data for this compound is not available.
| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Reference |
| Parallel-displaced | 3.40 - 3.80 | 0 - 10 | researchgate.netmdpi.com |
| T-shaped | 4.50 - 5.50 | 70 - 90 | rsc.org |
Computational and Theoretical Investigations of Benzimidazole Molecular Systems
Quantum Chemical Calculations (Density Functional Theory (DFT) Applications)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely applied to predict the properties of benzimidazole (B57391) derivatives with a high degree of accuracy. Common approaches involve functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to model the system's behavior. researchgate.netresearchgate.net
Optimization of Molecular Geometries and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. arxiv.orgrsc.org For 2-(but-2-en-2-yl)-1H-benzo[d]imidazole , DFT calculations can elucidate bond lengths, bond angles, and dihedral angles of its ground state.
The benzimidazole core is largely planar, while the butenyl substituent introduces conformational flexibility. The optimization process would identify the preferred orientation of the butenyl group relative to the benzimidazole ring, considering steric and electronic interactions. Studies on similar 2-substituted benzimidazoles show that the dihedral angle between the substituent and the benzimidazole ring is a key parameter determined through these calculations. researchgate.net In related heterocyclic systems, DFT has been successfully used to analyze different possible conformers and their relative stabilities. nih.gov
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet typical, bond length and angle values for the optimized geometry of the molecule based on DFT calculations of related benzimidazole structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-C2 | 1.38 |
| N3-C2 | 1.32 | |
| C2-C(butenyl) | 1.48 | |
| C4-C5 | 1.39 | |
| C=C (butenyl) | 1.34 | |
| Bond Angles (º) | N1-C2-N3 | 112 |
| N3-C2-C(butenyl) | 125 | |
| C2-C(butenyl)-C(methyl) | 122 | |
| Dihedral Angle (º) | N1-C2-C(butenyl)-C | ~20-40 |
Note: The exact values can vary depending on the specific functional and basis set used in the calculation.
Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Dipole Moment, Energy Gaps)
The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic behavior. DFT calculations provide valuable data on these characteristics.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com For benzimidazole derivatives, the HOMO is typically a π-orbital delocalized over the benzimidazole ring system, while the LUMO's character can be influenced by the substituent at the C2 position. researchgate.netresearchgate.net
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov
Table 2: Predicted Electronic Properties for this compound This table presents representative values for electronic properties based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) of similar benzimidazole derivatives. researchgate.net
| Property | Predicted Value | Significance |
| E_HOMO | ~ -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E_LUMO | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ~ 4.6 eV | E_LUMO - E_HOMO; indicates chemical reactivity and stability. scirp.orgnih.gov |
| Dipole Moment (µ) | ~ 2.5 - 3.5 Debye | Measure of molecular polarity; affects solubility and intermolecular interactions. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. researchgate.net
The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govresearchgate.netrsc.org These theoretical predictions are often compared with experimental spectra to confirm molecular structures. nih.govcomporgchem.commdpi.com For benzimidazole systems, GIAO/DFT has been shown to provide chemical shifts that are in good agreement with experimental values, especially when linear scaling corrections are applied to account for systematic errors. researchgate.netbeilstein-journals.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound The table shows plausible chemical shift values based on GIAO/DFT calculations and experimental data for analogous structures. The numbering is standard for the benzimidazole ring.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | ~155 |
| C4/C7 | ~7.60 | ~115 |
| C5/C6 | ~7.25 | ~123 |
| C3a/C7a | - | ~138 |
| N1-H | ~12.5 | - |
| =CH-(butenyl) | ~6.5 | ~128 |
| -CH₃ (on C=) | ~2.1 | ~15 |
| -CH₃ (on CH) | ~1.9 | ~22 |
Note: In solution, rapid proton exchange between N1 and N3 can lead to averaged signals for the symmetric pairs C4/C7, C5/C6, and C3a/C7a. nih.gov
Molecular Modeling for Structure-Reactivity Correlations
Molecular modeling extends beyond static properties to explore dynamic processes and relationships between a molecule's structure and its chemical behavior.
Tautomerism and Isomerism Investigations (e.g., Prototropic Tautomerism of the Benzimidazole Unit)
Prototropic Tautomerism: A hallmark of N-unsubstituted benzimidazoles is the existence of prototropic tautomerism, an equilibrium involving the migration of a proton between the N1 and N3 atoms of the imidazole (B134444) ring. beilstein-journals.org For This compound , the two tautomers (1H and 3H) are degenerate, meaning they are identical and have the same energy. Computational studies confirm that the 1H-tautomer is the most stable form for benzimidazoles by a significant margin over other possible, non-aromatic tautomers. nih.gov While the equilibrium is 1:1 for 2-substituted derivatives, DFT can calculate the energy barrier for this proton transfer, which is crucial for understanding reaction mechanisms and proton conductivity. nih.gov
E/Z Isomerism: The but-2-en-2-yl side chain can exist as E/Z isomers due to the restricted rotation around the carbon-carbon double bond. DFT calculations can determine the relative energies of these isomers, predicting which is more stable. Typically, the isomer with less steric hindrance between the bulky groups is energetically favored.
Conformational Preferences of Alkenyl Side Chains
The reactivity and biological activity of a molecule are often dictated by its preferred shape or conformation. The alkenyl side chain in This compound has rotational freedom around the single bond connecting it to the C2 atom of the benzimidazole ring.
Molecular modeling can be used to scan the potential energy surface by systematically rotating this bond. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). mdpi.comrsc.org These barriers are influenced by factors such as steric repulsion between the methyl groups on the side chain and the hydrogens on the benzimidazole ring, as well as electronic effects like hyperconjugation. researchgate.net Studies on related 2-substituted systems have shown that while planar conformations can be favorable due to conjugation, steric hindrance often leads to slightly twisted, non-planar ground state geometries. rsc.org
In Silico Approaches to Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies are pivotal in modern medicinal chemistry for the rational design of novel therapeutic agents. For the benzimidazole scaffold, these computational techniques provide deep insights into how specific structural modifications influence biological activity. While direct SAR studies on "this compound" are not extensively documented in publicly available literature, the principles derived from a wide array of other benzimidazole derivatives offer a clear framework for understanding its potential biological profile.
SAR studies on benzimidazole derivatives consistently highlight the importance of substituents at various positions of the benzimidazole ring system, particularly at the N-1, C-2, C-5, and C-6 positions, in modulating their pharmacological effects. mdpi.com The versatility of the benzimidazole structure allows for extensive modifications, which can significantly enhance a compound's ability to interact with specific biological targets. rroij.com
For instance, modifications at the C-2 position of the benzimidazole ring are known to be crucial for enhancing binding to viral polymerases or proteases. rroij.com The introduction of different functional groups at this position can lead to significant variations in activity. Quantitative Structure-Activity Relationship (QSAR) analyses, a key component of in silico SAR, have been successfully applied to series of benzimidazole-based inhibitors to elucidate the structural features required for their biological activity. nih.gov These models often use descriptors that quantify molecular properties to predict the inhibitory activity of the compounds.
The following interactive table summarizes key findings from SAR studies on various benzimidazole derivatives, illustrating the impact of substitutions on their biological activities.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Therapeutic Target/Application |
| C-2 | Aryl groups, Heterocyclic rings | Often enhances antiviral, anticancer, and anti-inflammatory activity. mdpi.comrroij.com | Viral enzymes, Tubulin, COX enzymes |
| N-1 | Alkyl, Benzyl, Heterocyclic methyl groups | Influences receptor binding and pharmacokinetic properties. mdpi.comnih.gov | Various receptors and enzymes |
| C-5/C-6 | Electron-withdrawing or electron-donating groups | Modulates electronic properties and can improve interaction with target proteins. mdpi.comnih.gov | Various enzymes and receptors |
The integration of computational modeling with traditional synthesis and biological evaluation accelerates the drug discovery process by allowing for the prediction of activity before synthesis, thereby optimizing the design of new and more potent benzimidazole-based agents. rroij.com
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational stability and dynamic behavior of molecules over time. These simulations provide an atomic-level view of how a molecule like a benzimidazole derivative might behave in a biological environment, including its interactions with target proteins.
For benzimidazole systems, MD simulations have been instrumental in several key areas:
Binding Stability: MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. For example, in studies of benzimidazole derivatives as anti-tubercular agents, MD simulations confirmed that the most potent compounds formed stable complexes with the target protein, Mtb KasA. researchgate.netresearchgate.net
Conformational Analysis: The simulations reveal the preferred conformations of the benzimidazole derivatives and how these conformations might change upon binding to a receptor. This is crucial for understanding the mechanism of action.
Interaction Dynamics: MD simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the binding of benzimidazole derivatives to their targets. For instance, simulations have highlighted the importance of imidazolinyl and phenyl groups in the binding mechanism of certain benzimidazole inhibitors. nih.gov
The stability of docked complexes is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation time. Lower and more stable RMSD values generally indicate a more stable binding complex.
The table below presents a conceptual summary of how MD simulation data is typically interpreted for benzimidazole derivatives.
| MD Simulation Parameter | Interpretation for Benzimidazole Derivatives | Significance in Drug Design |
| Ligand RMSD | Low and stable values suggest the ligand remains in a consistent binding pose within the target's active site. | Indicates a stable and potentially high-affinity interaction. |
| Protein RMSD | Minor fluctuations indicate that the overall protein structure is not significantly perturbed by ligand binding. | Suggests that the ligand induces specific, rather than disruptive, conformational changes. |
| RMSF of Active Site Residues | Lower fluctuations in residues interacting with the ligand compared to the rest of the protein. | Highlights the key amino acids involved in binding and stabilizing the ligand. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds throughout the simulation. | Identifies critical interactions that anchor the ligand in the binding pocket. |
Research on Advanced Applications of Benzimidazole Derivatives in Specialized Fields
Catalysis and Organic Transformation
Benzimidazole (B57391) derivatives are widely employed as ligands in metal-catalyzed organic transformations. The two nitrogen atoms of the imidazole (B134444) moiety can coordinate with metal ions, forming stable chelate complexes that are effective catalysts for various reactions. The specific substituent at the C2-position, such as the but-2-en-2-yl group in the target compound, can sterically and electronically influence the catalytic activity and selectivity of the resulting metal complex.
By analogy with other 2-substituted benzimidazoles, 2-(but-2-en-2-yl)-1H-benzo[d]imidazole could potentially coordinate with transition metals like palladium, ruthenium, copper, or rhodium. Such complexes are instrumental in facilitating crucial carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, various 2-substituted benzimidazoles have been used to create catalysts for Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Table 1: Examples of Metal-Catalyzed Reactions Using Benzimidazole-Type Ligands
| Benzimidazole Ligand Example | Metal | Reaction Type | Research Finding |
|---|---|---|---|
| 2-Substituted Benzimidazoles | MnO₂ nanoparticles | Oxidative Cyclization | Efficient synthesis of benzimidazoles from o-phenylenediamines and aldehydes under ultrasound irradiation. rsc.org |
| 2-Substituted Benzimidazoles | H₂O₂/TiO₂ P25 | Condensation | Excellent yields for the assembly of various benzimidazoles under solvent-free conditions. rsc.orgsemanticscholar.org |
| 2-Guanidinobenzimidazole | Ruthenium | C-C Bond Formation | Metal-templated hydrogen bond donors act as organocatalysts for carbon-carbon bond forming reactions. mdpi.com |
Asymmetric catalysis, the synthesis of chiral molecules, is a critical field where benzimidazole derivatives have shown significant promise. rsc.org The development of chiral benzimidazole-based ligands allows for the creation of metal complexes that can induce high enantioselectivity in chemical reactions.
For This compound , while the compound itself is achiral, it could be functionalized to create a chiral ligand. For example, chiral groups could be introduced at the N1 position of the imidazole ring. Alternatively, the inherent planarity of the benzimidazole core makes it a suitable backbone for designing ligands where chirality is introduced through atropisomerism or by attaching chiral side-arms. A recent method has been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-diene pronucleophiles and a copper hydride catalyst, producing C2-substituted products with excellent stereoselectivity. nih.gov This highlights a direct pathway to creating chiral centers at the C2 position, which is of great interest in medicinal chemistry. nih.gov
In recent decades, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often replacing phosphines due to their strong σ-donating properties and steric tuneability. beilstein-journals.orguliege.be Benzimidazolium salts are the direct precursors to benzimidazol-2-ylidene carbenes, a particularly stable and effective subclass of NHCs. digitellinc.com
The synthesis of these precursors typically involves the alkylation or arylation of both nitrogen atoms of a benzimidazole derivative, followed by the introduction of a carbon atom at the C2 position, creating a benzimidazolium salt. researchgate.netThis compound could serve as a starting material for such a process. The butenyl group at the C2-position would first need to be replaced, as NHC precursors require a C-H bond at this position for deprotonation. More commonly, the benzimidazolium ring is constructed from scratch. For example, a common route involves the reaction of N,N'-disubstituted o-phenylenediamines with an orthoformate. researchgate.net These benzimidazolium salts are then deprotonated with a strong base to generate the free NHC in situ, which can then be coordinated to a metal center. beilstein-journals.org Palladium-NHC complexes, often of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilisation, and Initiation) type, are widely used in cross-coupling reactions. researchgate.net
Table 2: Common N-Heterocyclic Carbene (NHC) Precursors and Their Synthesis
| Precursor Type | General Synthesis Route | Common Bulky Substituents (on Nitrogen) | Application of Resulting NHC-Metal Complex |
|---|---|---|---|
| Imidazolium Salts | Reaction of glyoxal, two equivalents of a primary amine, and a C1 building block (e.g., orthoformate). beilstein-journals.org | Mesityl (IMes), 2,6-diisopropylphenyl (IPr) | Ruthenium-catalyzed olefin metathesis, Palladium-catalyzed cross-coupling. uliege.be |
| Benzimidazolium Salts | Cyclization of N,N'-disubstituted o-phenylenediamines with triethyl orthoformate. digitellinc.comresearchgate.net | Benzyl, Benzhydryl, various aryl groups | Palladium-catalyzed direct arylation, f-element coordination chemistry. researchgate.netdigitellinc.com |
Materials Science Innovations
The unique photophysical and self-assembly properties of the benzimidazole scaffold make it a valuable component in the design of advanced functional materials. researchgate.netgoogle.com Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions are key to its utility in this domain.
Benzimidazole derivatives are investigated for their potential use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). Their high thermal stability and electron-transporting capabilities make them suitable candidates for host materials or electron-transport layer (ETL) materials in OLED stacks. The specific electronic properties, such as the HOMO/LUMO energy levels, can be tuned by the substituent at the C2-position. The butenyl group in This compound would influence the molecule's electronic profile and its packing in the solid state, which are critical factors for charge transport and device efficiency. While specific data for this compound is unavailable, related 2-arylbenzimidazoles are known to exhibit interesting photoluminescence properties. researchgate.net
The benzimidazole unit can be incorporated into polymer backbones or as side chains to create high-performance polymers. acs.org These polymers often exhibit exceptional thermal stability, chemical resistance, and specific mechanical properties. For example, poly(benzimidazole) (PBI) is a well-known high-performance polymer that does not burn and has excellent thermal and chemical stability. More recently, polyimides containing benzimidazole groups in the side chains have been synthesized for applications like natural gas separation, demonstrating good processability and outstanding thermal stability. acs.org
Furthermore, the benzimidazole moiety is a powerful building block in supramolecular chemistry. researchgate.netgoogle.com The N-H group and the lone pair on the sp2 nitrogen atom make it an excellent hydrogen bond donor and acceptor, respectively. These interactions, combined with π-π stacking of the aromatic rings, can direct the self-assembly of molecules into well-defined, higher-order structures like nanoparticles, nanowires, and films. researchgate.netnih.gov The nature of the C2-substituent plays a crucial role in directing these assemblies; for instance, studies on 2-arylbenzimidazoles have shown that the size and shape of the aryl group dictate the resulting morphology and can even induce chirality in the supramolecular structure. nih.gov It is conceivable that the butenyl group of This compound would similarly influence its self-assembly behavior, potentially leading to novel materials with unique properties. nih.gov
Development of Chemical Sensors and Fluorescent Probes
The benzimidazole core is a prominent structural motif in the design of chemical sensors and fluorescent probes due to its inherent photophysical properties and its ability to interact with various analytes. nih.govresearchgate.netnih.govencyclopedia.pub The development of these sensors often relies on the excited-state intramolecular proton transfer (ESIPT) mechanism observed in derivatives such as 2-(2-hydroxyphenyl)benzimidazole (HPBI), which results in a large Stokes shift and distinct fluorescence characteristics. researchgate.net
Research has demonstrated that modifications at the 2-position of the benzimidazole ring significantly influence the sensing capabilities. For instance, various 2-aryl-1H-benzimidazole derivatives have been synthesized and investigated for their potential as fluorescent probes. researchgate.net The introduction of different substituents allows for the fine-tuning of the electronic properties and, consequently, the selectivity and sensitivity of the sensor.
A study on 2-(1H-Benzimidazol-2-yl)phenol (HBYP) showcased its potential as a selective fluorescent sensor for the detection of Fe³⁺ ions. The interaction with Fe³⁺ led to a dramatic quenching of its fluorescence, providing a clear signal for the presence of the metal ion. researchgate.net This highlights the role of the 2-substituted benzimidazole structure in coordinating with metal ions.
While no specific data exists for "this compound," the general principles suggest that the butenyl group at the 2-position would influence the compound's electronic and steric properties, potentially enabling unique interactions with specific analytes. The development of new benzimidazole-based fluorescent probes remains an active area of research, with a focus on enhancing selectivity, sensitivity, and application in complex biological and environmental samples. nih.govresearchgate.net
Table 1: Examples of 2-Substituted Benzimidazole Derivatives as Fluorescent Probes
| Compound | Analyte Detected | Principle of Detection | Reference |
| 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its derivatives | Various (e.g., pH, metal ions) | Excited-State Intramolecular Proton Transfer (ESIPT) | researchgate.net |
| 2-(1H-Benzimidazol-2-yl)phenol (HBYP) | Fe³⁺ | Fluorescence quenching | researchgate.net |
Investigation of Corrosion Inhibition Mechanisms
Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govnih.govrsc.orgrsc.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govnottingham.edu.cn This adsorption occurs through the heteroatoms (nitrogen) in the imidazole ring and the π-electrons of the benzene (B151609) ring, which can interact with the vacant d-orbitals of the metal. nih.govnottingham.edu.cn
The substituents at the 2-position of the benzimidazole ring play a crucial role in determining the inhibition efficiency. Studies on various 2-substituted benzimidazoles have shown that the nature of the substituent influences the electron density of the molecule and its steric effects, which in turn affect the adsorption process. ctppc.org For instance, the introduction of groups with additional heteroatoms or π-electrons can enhance the inhibitor's interaction with the metal surface.
Research on compounds like 2-(chloromethyl)benzimidazole (B146343) (CMB) has demonstrated high inhibition efficiency for carbon steel in CO₂-saturated NaCl solution. nottingham.edu.cn This compound acts as an anodic-type inhibitor, forming a protective layer on the steel surface. nottingham.edu.cn Similarly, studies on (1H-benzimidazol-2-yl)methanethiol and its derivative have shown them to be effective mixed-type inhibitors for carbon steel in hydrochloric acid. rsc.orgrsc.org
The mechanism of inhibition by benzimidazole derivatives is generally attributed to both physisorption (electrostatic interaction between the protonated molecule and the charged metal surface) and chemisorption (coordinate bond formation between the inhibitor and the metal). nih.govrsc.org The specific mechanism and efficiency depend on factors such as the metal, the corrosive medium, the inhibitor's concentration, and temperature. nih.govnottingham.edu.cnresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Selected 2-Substituted Benzimidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2-(chloromethyl)benzimidazole (CMB) | C1018 Carbon Steel | CO₂-saturated 3.5% NaCl | 97.54 | nottingham.edu.cn |
| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Carbon Steel | 1.0 M HCl | 88.2 | rsc.orgrsc.org |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-1,3-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | 95.4 | rsc.orgrsc.org |
Agrochemical Science and Sustainable Crop Protection Research
Development of Fungicidal Agents
Benzimidazole fungicides have been a cornerstone of crop protection for decades, valued for their systemic properties and broad-spectrum activity against a wide range of fungal pathogens, including many ascomycetes and basidiomycetes. wikipedia.orgnih.gov Commercially significant benzimidazole fungicides include benomyl, carbendazim (B180503) (MBC), thiabendazole, and thiophanate-methyl. wikipedia.orgnih.gov These compounds are utilized on a variety of crops such as cereals, fruits, and vegetables. wikipedia.org
The primary mode of action of benzimidazole fungicides is the disruption of microtubule assembly in fungal cells. wikipedia.orgnih.govapsnet.org They bind to the β-tubulin protein, a key component of microtubules, thereby inhibiting its polymerization. wikipedia.orgnih.govapsnet.org This interference with microtubule formation disrupts essential cellular processes like mitosis and cell division, ultimately leading to fungal cell death. wikipedia.orgnih.gov
Research into novel benzimidazole derivatives continues to be an active area in the quest for new and more effective fungicides. For example, a series of novel benzimidazole derivatives containing chrysanthemum acid moieties were synthesized and showed good inhibitory activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Another study on N-acyl and N-thioacyl derivatives of 2-amino-1H-benzo[d]imidazole identified compounds with significant fungicidal activity against various phytopathogenic fungi. nih.gov
While no fungicidal data is available for This compound , the extensive body of research on other 2-substituted benzimidazoles demonstrates the potential of this chemical class in developing new fungicidal agents. nih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.net
Table 3: Fungicidal Activity of Selected Benzimidazole Derivatives
| Compound/Class | Target Fungi | Key Findings | Reference |
| Carbendazim, Benomyl, Thiabendazole | Fusarium graminearum | Interact with β2-tubulin, reducing fluorescence intensity and inhibiting polymerization. | nih.govapsnet.org |
| Benzimidazole derivatives with chrysanthemum acid moieties | Botrytis cinerea, Sclerotinia sclerotiorum | Showed good in vitro inhibitory activity. | nih.gov |
| N-acyl and N-thioacyl derivatives of 2-amino-1H-benzo[d]imidazole | Various phytopathogenic fungi | Some compounds showed EC₅₀ values in the range of 2.5-20 μg/mL. | nih.gov |
Research into Insecticidal and Acaricidal Properties
While the primary agrochemical application of benzimidazoles has been as fungicides, some research has explored their potential as insecticides and acaricides. ctppc.orgnih.govnih.gov The structural diversity achievable through substitution on the benzimidazole ring allows for the exploration of a wide range of biological activities.
A study investigating novel benzimidazole derivatives containing chrysanthemum acid moieties tested their insecticidal activity against Lipaphis erysimi and Plutella xylostella. nih.gov The results indicated that while the activity was lower than the commercial insecticide beta-cypermethrin, the position of the chrysanthemum acid moiety on the benzimidazole structure played a significant role in the observed insecticidal effect. nih.gov
In the context of acaricidal properties, while direct studies on 2-alkenyl benzimidazoles are scarce, the broader field of heterocyclic compounds has seen the development of potent acaricides. For instance, research on 2,5-diphenyloxazoline compounds has identified derivatives with significant activity against mite eggs. nih.gov This suggests that heterocyclic scaffolds, including benzimidazole, can be valuable starting points for the design of new acaricides.
The development of benzimidazole-based insecticides and acaricides is a less explored area compared to their fungicidal applications. Further research is needed to understand the structure-activity relationships that govern their efficacy against insect and mite pests.
Study of Mechanisms for Agricultural Pest Control and Resistance Mitigation Strategies
The widespread and prolonged use of benzimidazole fungicides has led to the development of resistance in many fungal pathogen populations, a significant challenge in disease management. wikipedia.orgnih.govnih.govokstate.eduokstate.edu The primary mechanism of resistance is target-site modification, specifically point mutations in the β-tubulin gene. nih.govfrac.info These mutations alter the binding site of the fungicide, reducing its affinity for β-tubulin and rendering the fungicide ineffective. frac.info Common mutations associated with resistance have been identified at specific codons, such as 198 and 200. nih.govfrac.info
The development of resistance is a classic example of selection pressure, where the continuous use of a single-site fungicide favors the survival and proliferation of resistant individuals within the pathogen population. okstate.eduijcmas.comresearchgate.netnih.gov Because of the high risk of resistance, benzimidazole fungicides are often used in combination or rotation with fungicides that have different modes of action. nih.govfrac.info
Strategies to mitigate the development of resistance are crucial for maintaining the efficacy of benzimidazole fungicides and other at-risk agrochemicals. These strategies include:
Mixtures and Alternations: Using benzimidazoles in tank-mixes or alternating sprays with fungicides from different chemical groups (with different FRAC codes) reduces the selection pressure for resistance to any single mode of action. okstate.edufrac.info
Dose Management: Applying fungicides at the recommended label rates is crucial. Under-dosing can select for partially resistant individuals, while overuse can accelerate the selection of highly resistant strains. ijcmas.com
Integrated Pest Management (IPM): Combining chemical control with cultural practices, biological control, and the use of resistant crop varieties provides a more sustainable approach to disease management and reduces reliance on any single chemical class. nih.govnih.gov
Monitoring: Regularly monitoring pathogen populations for shifts in fungicide sensitivity can provide early warnings of resistance development, allowing for timely adjustments to control strategies. okstate.edu
Research has shown that while some resistant strains may have reduced fitness, in many cases, benzimidazole-resistant populations can remain stable in the environment even after the cessation of fungicide use. nih.govfrac.info This underscores the importance of proactive resistance management strategies.
Future Research Directions and Translational Opportunities
Exploration of Hybrid Scaffolds Incorporating the 2-(but-2-en-2-yl)-1H-benzo[d]imidazole Moiety with Other Active Pharmacophores
A promising strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units into a single entity. researchgate.net This approach aims to leverage synergistic effects, where the resulting hybrid compound exhibits enhanced biological activity, multi-target engagement, or a better pharmacological profile than the individual components. researchgate.net
Future research should focus on designing and synthesizing hybrid compounds that couple the this compound scaffold with other well-established pharmacophores. For instance, combining the benzimidazole (B57391) core with moieties known for specific activities, such as quinoline, thiazole, or indole (B1671886) rings, could lead to novel agents with dual or complementary mechanisms of action. nih.govnih.gov Studies on other benzimidazole hybrids have shown success; for example, benzimidazole-hydrazone hybrids have been investigated as multi-kinase inhibitors. mdpi.com The introduction of a benzofuroxan (B160326) fragment into other pharmacophores has also been shown to increase biological activity. nih.gov
The rationale for selecting a partner pharmacophore would depend on the therapeutic target. The table below outlines potential pharmacophores and the rationale for their hybridization with the benzimidazole moiety.
| Potential Partner Pharmacophore | Rationale for Hybridization | Potential Therapeutic Target Area |
| Indole | The indole nucleus is a key component of many natural and synthetic bioactive compounds. nih.gov | Anticancer, Antimicrobial nih.gov |
| Thiazole | Thiazole derivatives exhibit a wide range of pharmacological activities. | Anticancer, Antidiabetic nih.gov |
| Benzofuroxan | Known to enhance the biological activity of the molecules it is combined with. nih.gov | Anticancer nih.gov |
| Hydrazone | Hydrazone derivatives have shown potent multi-kinase inhibition activity. mdpi.com | Anticancer (Multi-kinase inhibitors) mdpi.com |
This molecular hybridization strategy holds the potential to generate new chemical entities with improved efficacy and a reduced likelihood of developing drug resistance. researchgate.net
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and In-Situ Analysis
The optimization of synthetic routes for novel benzimidazole derivatives can be significantly enhanced by employing advanced spectroscopic techniques for real-time reaction monitoring. Traditional synthetic methods often rely on endpoint analysis, which provides limited insight into the reaction dynamics. ijarsct.co.in In-situ analysis, however, allows chemists to track the concentration of reactants, intermediates, and products as the reaction progresses.
Future synthetic efforts for this compound and its derivatives should integrate techniques such as:
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of starting material functional groups and the appearance of product-specific vibrational bands. mdpi.comnih.gov
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: For detailed structural elucidation of intermediates and to quantify reaction kinetics. mdpi.com
Mass Spectrometry (MS): To identify transient species and by-products, providing a deeper understanding of the reaction mechanism.
The data gathered from these real-time analyses can be used to build kinetic models, identify rate-limiting steps, and optimize reaction parameters such as temperature, pressure, and catalyst loading. This leads to improved yields, higher purity, and more efficient and scalable synthetic processes. Spectroscopic studies are also crucial for characterizing the final compounds and studying their interactions with biological targets like proteins. rsc.org
High-Throughput Computational Screening and Machine Learning for Novel Derivative Design
High-throughput computational screening (HTCS) has become an indispensable tool in accelerating the drug discovery pipeline by enabling the rapid evaluation of vast virtual libraries of compounds. nih.gov This in-silico approach can significantly reduce the time and cost associated with experimental screening. nih.gov
For the this compound scaffold, future research should leverage HTCS to explore a wide chemical space and identify derivatives with high predicted affinity for specific biological targets. nih.gov The process typically involves:
Molecular Docking: Virtually screening large compound databases against the three-dimensional structure of a target protein to predict binding modes and affinities. nih.govnih.gov
Pharmacophore Modeling: Creating models based on the essential structural features required for biological activity, which can then be used to search for novel molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov
Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field. nih.gov ML models can be trained on existing experimental data to predict the activity of new, unsynthesized molecules with increasing accuracy. researchgate.netarxiv.org These predictive models can prioritize the most promising candidates for synthesis and biological testing, streamlining the hit-to-lead optimization process. acs.org This computational-driven approach allows for the de novo design of novel chemical entities with optimized properties. nih.gov
Advancements in Sustainable Synthesis and Green Chemical Engineering of Benzimidazole Structures
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, leading to significant environmental concerns and high costs. chemmethod.comchemmethod.comijarsct.co.in The principles of green chemistry aim to address these shortcomings by designing chemical processes that are more environmentally benign and sustainable. chemmethod.comijarsct.co.in
Future research on the synthesis of this compound and related structures should prioritize the adoption of green chemical engineering principles. Several innovative and eco-friendly methodologies have been developed for benzimidazole synthesis:
| Green Synthesis Method | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, higher yields, reduced energy consumption, often solvent-free. chemmethod.comijarsct.co.in |
| Use of Green Catalysts | Employs recyclable and non-toxic catalysts, such as copper(II) supported on alginate hydrogel beads. nih.gov | Mild reaction conditions, high efficiency, catalyst reusability, reduced waste. nih.gov |
| Deep Eutectic Solvents (DES) | Using a mixture of compounds (e.g., choline (B1196258) chloride and o-phenylenediamine) that forms a liquid at a lower temperature than its individual components, acting as both solvent and reactant. nih.gov | Biodegradable, low cost, simple work-up procedures, avoids hazardous organic solvents. nih.gov |
| Solvent-Free Reactions | Conducting the reaction without a solvent, often by grinding the reactants together or using solid supports. ijarsct.co.in | Eliminates solvent waste, simplifies purification, lowers costs. ijarsct.co.in |
Adopting these sustainable practices not only minimizes the environmental footprint of chemical manufacturing but also often leads to more efficient and cost-effective production processes. chemmethod.comijarsct.co.in Continued innovation in green catalysts and alternative energy sources will be crucial for the large-scale, sustainable production of important benzimidazole-based compounds.
Q & A
Q. What are the optimized synthetic routes for 2-(but-2-en-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carbonyl-containing compounds. For 2-(but-2-en-2-yl) substitution, a multi-step approach is recommended:
- Step 1 : React o-phenylenediamine with but-2-enal under acidic conditions (e.g., HCl or SiO₂ catalysis) to form the imine intermediate .
- Step 2 : Cyclize the intermediate using oxidizing agents like MnO₂ or H₂O₂ in solvents such as DMF or CH₃CN .
- Key variables : Solvent polarity (DMF enhances cyclization), temperature (80–100°C optimal), and catalyst loading (SiO₂ at 10 mol% improves yield by 20–30%) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : Expect signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (vinyl protons from but-2-en-2-yl), and δ 2.2–2.5 ppm (methyl groups) .
- ¹³C NMR : Peaks at ~150 ppm (C=N of imidazole) and 120–130 ppm (alkene carbons) confirm substitution .
- IR : Stretching at ~1600–1650 cm⁻¹ (C=N) and 3050–3100 cm⁻¹ (vinyl C-H) .
Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
Crystallization difficulties arise from the compound’s planar structure and π-π stacking. SHELXTL (Bruker AXS) or SHELXL (open-source) can refine X-ray data by:
- Modeling disorder in the but-2-en-2-yl group using PART instructions.
- Applying TWIN commands for twinned crystals .
- Example: A similar benzimidazole derivative (2-phenyl-1H-benzo[d]imidazole) showed an R-factor of 4.2% using SHELXL .
Advanced Research Questions
Q. How does the but-2-en-2-yl substituent influence electronic properties and binding affinity in molecular docking studies?
The electron-rich vinyl group enhances π-π stacking with aromatic residues (e.g., EGFR’s Phe723). Docking simulations for 2-phenyl-1H-benzo[d]imidazole derivatives showed:
- Binding energy improvements (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for unsubstituted analogs) .
- Substituent positioning: The but-2-en-2-yl group occupies hydrophobic pockets, as seen in TRPV1 antagonist studies .
- Methodology : Use AutoDock Vina with AMBER force fields; validate with MM/GBSA scoring .
Q. What strategies resolve contradictions in biological activity data across substituted benzimidazoles?
Conflicting results (e.g., antimicrobial efficacy in vs. low cytotoxicity in ) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance antibacterial activity but reduce solubility .
- Assay variability : MIC values differ between S. aureus (Gram+) and E. coli (Gram-) due to membrane permeability .
- Solution : Normalize data using logP and polar surface area (PSA) correlations; re-test under standardized CLSI protocols .
Q. Can computational methods predict the photophysical properties of arylazobenzimidazole derivatives?
Yes. TD-DFT calculations (B3LYP/6-31G*) for (E)-2-(phenyldiazenyl)-1H-benzo[d]imidazole predict:
- λmax at 450–470 nm (visible light absorption).
- Z-isomer stabilization via intramolecular H-bonding (ΔE = 1.8 kcal/mol) .
- Application : Design photoswitches with tunable half-lives (e.g., 3h for Z→E isomerization under 530 nm light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
